molecular formula C18H28N2O4 B13171378 Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate

Cat. No.: B13171378
M. Wt: 336.4 g/mol
InChI Key: IVGNUCCVATZZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(2,4-dimethoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-9-8-13(15(19)11-20)14-7-6-12(22-4)10-16(14)23-5/h6-7,10,13,15H,8-9,11,19H2,1-5H3

InChI Key

IVGNUCCVATZZKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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